(S)-1-Methoxy-5-oxopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- “(S)-1-Methoxy-5-oxopyrrolidine-2-carboxamide” is a chemical compound with the following structural formula:
This compound
- It belongs to the class of pyrrolidine derivatives and contains a carboxamide functional group.
- The compound’s chirality is specified as “S,” indicating that it has a specific spatial arrangement of atoms.
- Its systematic IUPAC name is (2S)-1-methoxy-5-oxopyrrolidine-2-carboxamide.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of an appropriate chiral amine with an activated carboxylic acid derivative (such as an acid chloride or anhydride) under controlled conditions.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane or tetrahydrofuran) with the addition of a base (e.g., triethylamine) to facilitate the amidation process.
Industrial Production: Industrial-scale production may involve optimized conditions, large-scale reactors, and purification steps.
Analyse Chemischer Reaktionen
Reactivity: “(S)-1-Methoxy-5-oxopyrrolidine-2-carboxamide” can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The major products depend on the specific reaction. For instance, oxidation yields the corresponding carboxylic acid, while reduction produces the alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors or ligands).
Medicine: May have applications in drug discovery or development.
Industry: Used in the preparation of pharmaceutical intermediates.
Wirkmechanismus
- The exact mechanism of action depends on the specific context (e.g., as a drug or ligand).
- It may interact with specific receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: “(S)-1-Methoxy-5-oxopyrrolidine-2-carboxamide” stands out due to its specific chirality and functional groups.
Similar Compounds: Other pyrrolidine derivatives, such as proline or related amino acids, share structural similarities.
Eigenschaften
Molekularformel |
C6H10N2O3 |
---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
(2S)-1-methoxy-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H10N2O3/c1-11-8-4(6(7)10)2-3-5(8)9/h4H,2-3H2,1H3,(H2,7,10)/t4-/m0/s1 |
InChI-Schlüssel |
TUSHHUQZMKHAQT-BYPYZUCNSA-N |
Isomerische SMILES |
CON1[C@@H](CCC1=O)C(=O)N |
Kanonische SMILES |
CON1C(CCC1=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.